REACTION_CXSMILES
|
[NH2:1]/[C:2](/[CH3:9])=[CH:3]\[C:4]([O:6][CH2:7][CH3:8])=[O:5].ClC1C=C(Cl)C=C(Cl)C=1[C:19](C1C(Cl)=CC(Cl)=CC=1Cl)([C:23]([O-])=[O:24])[C:20]([O-])=[O:21]>COCCOCCOC>[OH:24][C:23]1[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[C:2]([CH3:9])[NH:1][C:20](=[O:21])[CH:19]=1
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
N\C(=C/C(=O)OCC)\C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)C(C(=O)[O-])(C(=O)[O-])C1=C(C=C(C=C1Cl)Cl)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separated out
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
diethylether (1.5 l) was added
|
Type
|
FILTRATION
|
Details
|
the desired intermediate 12 was filtered (14.2 g, 75%)
|
Name
|
|
Type
|
|
Smiles
|
OC=1C(=C(NC(C1)=O)C)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |